Methylboronic Acid
Description
Structure
2D Structure
Properties
IUPAC Name |
methylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5BO2/c1-2(3)4/h3-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMKRRPZPWUYKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156639 | |
| Record name | Methylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
59.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13061-96-6 | |
| Record name | Methylboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013061966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHYLBORONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z1ME41SCH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Methylboronic Acid and Derivatives
Contemporary Routes for Methylboronic Acid Synthesis
The synthesis of this compound can be achieved through several modern methodologies, each offering distinct advantages in terms of reactivity, substrate scope, and reaction conditions. These methods often involve the use of organometallic reagents, transmetallation, or palladium-catalyzed reactions.
Reactions Involving Organometallic Reagents (e.g., Grignard reactions with borate (B1201080) esters)
A prevalent and well-established method for preparing this compound involves the reaction of a Grignard reagent, specifically methylmagnesium bromide, with a trialkyl borate, such as trimethyl borate or triisopropyl borate. atamankimya.comfishersci.ca The reaction proceeds through the nucleophilic attack of the methyl group from the Grignard reagent on the electrophilic boron atom of the borate ester. This forms a boronate intermediate, which upon subsequent hydrolysis, yields this compound. fishersci.ca
The general scheme for this reaction is as follows: CH₃MgBr + B(OR)₃ → CH₃B(OR)₂ + MgBr(OR) CH₃B(OR)₂ + 2H₂O → CH₃B(OH)₂ + 2ROH
This method is widely used due to the commercial availability of the starting materials and the straightforward nature of the reaction. atamankimya.comfishersci.ca Triisopropyl borate is often favored as it can be used in Suzuki reactions and for the preparation of other boronic acids and esters. fishersci.canih.gov
Transmetallation Reactions (e.g., arylsilane to RBBr2 followed by hydrolysis)
Transmetallation reactions provide another avenue for the synthesis of boronic acids. This process involves the transfer of an organic group from one metal to another. While the provided outline mentions the conversion of an arylsilane to an arylboronic acid derivative, a similar principle can be applied for alkylboronic acids. For instance, an organosilicon compound can react with a boron trihalide like boron tribromide (BBr₃), leading to the formation of a methyl-substituted boron dihalide. wiley-vch.dewikipedia.org Subsequent hydrolysis of this intermediate yields this compound.
The reaction can be generalized as: R-Si(CH₃)₃ + BBr₃ → R-BBr₂ + (CH₃)₃SiBr R-BBr₂ + 2H₂O → R-B(OH)₂ + 2HBr (Where R would be a methyl group for this compound synthesis)
Boron tribromide is a strong Lewis acid and a versatile reagent in organic synthesis. wikipedia.orgfishersci.ca
Palladium-Catalyzed Borylation Reactions (e.g., Miyaura borylation)
Palladium-catalyzed borylation reactions, such as the Miyaura borylation, represent a powerful and versatile method for forming carbon-boron bonds. This reaction typically involves the cross-coupling of a halide or triflate with a diboron (B99234) reagent, like bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst. fishersci.nlfishersci.ca To synthesize this compound, a methyl halide would be used as the starting material.
The general reaction is: CH₃-X + B₂pin₂ + Base → CH₃-B(pin) + BX (Where X is a halide and B(pin) is the pinacolato boronate ester)
The resulting boronate ester can then be hydrolyzed to the corresponding boronic acid. This method is highly valued for its functional group tolerance and mild reaction conditions. Bis(pinacolato)diboron is a common reagent for this purpose. fishersci.nlfishersci.cainnexscientific.comsigmaaldrich.com
Improved Industrial Preparation Methods
For industrial-scale production, efficiency, cost-effectiveness, and safety are paramount. The synthesis of borate esters, key precursors to boronic acids, is often achieved by the dehydration of boric acid with alcohols. wiley-vch.devt.edu Trimethyl borate, a precursor for this compound, is manufactured from boric acid and methanol (B129727). atamankimya.com The development of continuous flow processes and the use of more environmentally benign solvents are areas of ongoing research to improve the industrial preparation of this compound and its derivatives.
Synthesis of this compound Derivatives
Boronate Esters from this compound and Alcohols
This compound can be readily converted into its corresponding boronate esters through condensation with alcohols or diols. wiley-vch.de This reaction is an equilibrium process. The formation of the boronate ester can be driven to completion by removing the water produced during the reaction, often through azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent. wiley-vch.de
A particularly common and useful class of boronate esters are the pinacol (B44631) esters, formed by the reaction of this compound with pinacol. wikipedia.org
The reaction is as follows: CH₃B(OH)₂ + HO-C(CH₃)₂-C(CH₃)₂-OH ⇌ CH₃B(O₂C₂(CH₃)₄) + 2H₂O
Pinacol boronate esters are favored due to their stability and ease of handling compared to the free boronic acids. researchgate.net
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of organoboron compounds to minimize environmental impact and enhance safety and efficiency. These approaches focus on developing environmentally friendly protocols and designing sustainable reagents.
Several strategies have been developed to produce this compound and its derivatives through more environmentally benign routes. These methods often involve milder reaction conditions, less hazardous solvents, and improved atom economy.
An improved preparation method for this compound has been disclosed that is characterized by its high yield and environmental friendliness, making it suitable for industrial applications. google.com This process involves the carbonylation of borane (B79455), which is prepared from sodium borohydride (B1222165) and boron trifluoride etherate. The borane is absorbed in tetrahydrofuran (B95107) (THF), and its subsequent reaction with carbon monoxide yields this compound anhydride (B1165640), which is then hydrolyzed to the final product. google.com
Another example of a green protocol is the selective synthesis of mono-N-methyl aromatic amines through the reaction of aromatic nitroso compounds with this compound. acs.orgresearchgate.netnih.gov This reaction is notable for being transition-metal-free and proceeding under environmentally benign conditions without the need for strong bases or external reductants. acs.orgacs.org
Furthermore, the use of green solvents and reagents is a key aspect of environmentally friendly protocols. Research on the ipso-hydroxylation of arylboronic acids has demonstrated a highly efficient and rapid synthesis of phenols using aqueous hydrogen peroxide as the oxidant in ethanol, a green solvent. rsc.org This reaction proceeds in as little as one minute at room temperature, offering a significant improvement over traditional methods that often require harsh conditions. rsc.org
Sustainable reagent design in the context of this compound synthesis focuses on the use of recyclable catalysts and reagents that are inherently less toxic and more efficient.
This compound itself has been identified as a mild, green, and recyclable organocatalyst. jocpr.com It has been effectively used in the transesterification of β-keto esters, demonstrating high selectivity and providing good to high yields. jocpr.com A key advantage of this system is the ability to recycle the catalyst by simple filtration after cooling the reaction mixture. jocpr.com
The development of sustainable catalytic systems for reactions involving boronic acids is another area of progress. For instance, palladium nanoparticles derived from the brown seaweed Sargassum incisifolium have been used as a recyclable nanocatalyst for Suzuki-Miyaura coupling reactions. nih.gov This bio-derived catalyst demonstrated high stability and activity, presenting an eco-friendly alternative to conventional palladium catalysts. nih.gov
Innovative purification strategies also contribute to sustainable reagent use. A method leveraging the volatility of this compound and its diol esters has been developed for the deprotection of boronic esters. researchgate.netacs.org This transesterification approach operates under mild conditions, gives high yields, and simplifies purification, thereby reducing waste and energy consumption associated with traditional methods like chromatography. researchgate.net The use of N-methyliminodiacetic acid (MIDA) to protect boronate esters offers another sustainable route, as these stable, crystalline solids can be easily handled and purified, then deprotected under mild aqueous basic conditions. acs.orgsigmaaldrich.com
Mechanistic Investigations of Methylboronic Acid Reactivity
Fundamental Reaction Mechanisms
Lewis Acidity and Electrophilic Activation by Boron
Methylboronic acid, with the chemical formula CH₃B(OH)₂, is characterized as a weak organic Lewis acid. aablocks.comwikipedia.org The boron atom in this compound is sp²-hybridized and possesses a vacant p-orbital, which makes it electron-deficient and capable of accepting a pair of electrons from a nucleophile. anu.edu.auwiley-vch.deresearchgate.net This inherent Lewis acidity is fundamental to its reactivity, allowing it to activate hydroxyl groups for various chemical transformations. umanitoba.ca
Under acidic conditions, the neutral trigonal planar form of this compound is predominant. aablocks.com In this state, the O-B-O bond angle is approximately 120°. aablocks.com However, in more basic environments, the electron-deficient boron atom can be attacked by a hydroxide (B78521) ion (OH⁻), leading to the formation of a tetrahedral hydroxyboronate anion, [CH₃B(OH)₃]⁻. aablocks.com This conversion to an sp³-hybridized state alters the geometry to a tetrahedral configuration with bond angles of about 109.5°. aablocks.com The pKa of this compound is reported to be around 10.4, which is higher than that of phenylboronic acid (8.8). aablocks.comethz.ch This indicates that this compound is a weaker acid.
The Lewis acidic character of the boron atom enables the electrophilic activation of various molecules containing hydroxyl groups, such as carboxylic acids and alcohols. umanitoba.ca By forming a covalent complex with these functional groups, this compound renders them more susceptible to nucleophilic attack. umanitoba.ca This activation strategy is a mild and selective alternative to harsher methods that might require stoichiometric activating agents. researchgate.net
Reversible Covalent Bond Formation with Hydroxyl Groups (e.g., diols, saccharides)
A key feature of this compound's reactivity is its ability to form reversible covalent bonds with compounds containing vicinal (1,2) or sometimes (1,3) diol functionalities, a group that includes many sugars and other polyols. wikipedia.orgresearchgate.net This reaction results in the formation of cyclic boronate esters. anu.edu.au The interaction is highly specific and occurs in aqueous solutions under mild conditions, often at ambient temperature and without the need for a catalyst. ethz.ch
The formation of these boronate esters is a dynamic process under thermodynamic control, meaning the bonds can be formed and broken by changes in the external conditions, such as pH and temperature. ethz.ch The reaction typically involves the elimination of two water molecules. anu.edu.au Both the neutral, trigonal form of this compound and its anionic, tetrahedral boronate form can react with diols to form esters. researchgate.net This reversible binding is crucial for applications in molecular recognition, such as sensing saccharides. wikipedia.org
The formation of a cyclic boronate ester from this compound and a diol is generally understood to be a two-step process. anu.edu.au While initial studies suggested that the boronate anion was significantly more reactive than the neutral boronic acid, more recent investigations indicate a more complex mechanism. aablocks.com It is now proposed that the preferred kinetic pathway for esterification is the addition of the diol to the neutral, trigonal boronic acid. aablocks.com
The stability of the resulting boronate ester is influenced by the thermodynamic properties of the reaction. For instance, the reaction between this compound and polyols shows a significant rate enhancement in the second step, the chelate ring closure, which is attributed to the stabilization of the transition state by a water molecule. anu.edu.au
Equilibrium constants for the complexation of this compound with simple diols have been measured using techniques like pH titration and ¹¹B NMR spectroscopy. For example, the equilibrium constants for 1,3-propanediol, 1,2-ethanediol, and 1,2,3-propanetriol were found to be 2.5, 5.5, and 38, respectively. wiley-vch.de The larger constant for 1,2,3-propanetriol indicates a preferential binding to the 1,2-diol unit. wiley-vch.de The thermodynamics of boroxine (B1236090) formation (the trimeric anhydride (B1165640) of boronic acids) from this compound have also been studied computationally, providing insights into the stability of these related structures. nih.gov
| Diol | Equilibrium Constant (K) |
|---|---|
| 1,3-Propanediol | 2.5 |
| 1,2-Ethanediol | 5.5 |
| 1,2,3-Propanetriol | 38 |
The stability of the complex formed between this compound and a diol is highly dependent on the pH of the solution. nih.govresearchgate.net The formation of the boronate ester is generally favored at higher pH values, where the concentration of the tetrahedral boronate anion is higher. aablocks.comwiley-vch.de However, the relationship is not linear.
The amount of boronate ester produced typically increases with pH, reaching a maximum at a pH that is approximately the average of the pKa of the boronic acid and the pKa of the diol. researchgate.net Beyond this optimal pH, the stability of the complex tends to decrease. researchgate.net This pH-dependent equilibrium is a critical factor in the design of systems that utilize boronic acid-diol interactions, such as sensors and dynamic materials. aablocks.comethz.ch The formation of the anionic tetrahedral boronate ester is confirmed by a downward shift in pH during titration experiments with sugars, indicating the release of a proton. researchgate.net
Mechanistic Pathways in Catalytic Transformations
Chan-Lam Coupling Mechanisms with this compound
The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, typically between a boronic acid and an amine or an alcohol. organic-chemistry.orgwikipedia.org When this compound is used as the coupling partner, it allows for the methylation of various nucleophiles.
The generally accepted mechanism for the Chan-Lam coupling involves a series of steps. wikipedia.org While the specifics can be complex and are still a subject of study, a plausible pathway for the O-methylation of a carboxylic acid with this compound is as follows:
Ligand Exchange: The carboxylic acid substrate undergoes ligand exchange with the copper(II) catalyst. thieme-connect.com
Transmetalation: The methyl group from this compound is transferred to the copper center, forming a copper(III)-methyl intermediate. wikipedia.orgthieme-connect.com
Reductive Elimination: The copper(III) intermediate undergoes reductive elimination, forming the C-O bond of the methyl ester product and reducing the copper to Cu(I). wikipedia.org
Catalyst Regeneration: The Cu(I) species is then re-oxidized to the active Cu(II) state, often by atmospheric oxygen, allowing the catalytic cycle to continue. organic-chemistry.orgwikipedia.org
An alternative mechanism has also been proposed where methanol (B129727) is first formed by the oxidation of this compound, which then reacts with the carboxylic acid to form the ester. thieme-connect.com Isotope-labeling studies support an oxidative cross-coupling mechanism analogous to that proposed for Chan-Lam arylations. thieme-connect.comacs.org The reaction can be performed in the open air at room temperature, which is a significant advantage over other cross-coupling methods like the Buchwald-Hartwig reaction. wikipedia.org
Photochemical Boronate Rearrangements
Photochemical reactions involving boronic acid derivatives can proceed through excited triplet state intermediates. tum.dewhiterose.ac.uk These triplet states are generated when a molecule absorbs light, promoting an electron to a higher energy orbital (a singlet excited state, S₁), which then undergoes intersystem crossing (ISC) to a triplet state (T₁). baranlab.org Triplet states are characterized by having two unpaired electrons with parallel spins and are often more stable and longer-lived than their corresponding singlet excited states. baranlab.orgrsc.org
The involvement of triplet intermediates is a key feature in certain photochemical rearrangements and isomerizations. baranlab.org In the context of boronic acid chemistry, a photosensitizer can be used to facilitate the formation of the substrate's triplet state. whiterose.ac.uk The sensitizer (B1316253) absorbs visible light, is excited, undergoes intersystem crossing to its triplet state, and then transfers its energy to the substrate molecule, promoting it to its triplet state while the sensitizer returns to its ground state. baranlab.org
For example, in the photochemical deracemization of certain compounds, a chiral thioxanthone catalyst acts as a triplet sensitizer. tum.de This process allows for the interconversion of enantiomers through a transient, achiral triplet intermediate. tum.de While not directly involving this compound as the photoactive species, related systems demonstrate the principle of using boronic acids in conjunction with photocatalysts that operate via triplet energy transfer. rsc.org In one instance, this compound was used as a diol-complexing agent in a photocatalytic epimerization reaction that proceeds through radical intermediates generated via a triplet excited state of the photocatalyst. rsc.org
The energy of the triplet state is a crucial parameter, and it can be determined experimentally through techniques like phosphorescence spectroscopy or computationally. whiterose.ac.uk Understanding the energetic requirements and pathways for the formation and reaction of triplet state intermediates is essential for designing and optimizing photochemical reactions involving boronic acid derivatives. researchgate.net
The investigation of radical pathways is crucial in understanding the mechanisms of photochemical reactions involving boronate complexes. In some photochemical rearrangements of boronate esters, the possibility of a radical pathway is a primary consideration. researchgate.net However, experimental evidence, such as the lack of inhibition by radical scavengers like TEMPO or BHT, can suggest that a radical pathway is not the primary mechanism. researchgate.net
Conversely, many photochemical reactions involving organoboronates are known to proceed through radical intermediates. researchgate.net For instance, the photoinduced aerobic borylation of aryl sulfides to form boronic acid pinacol (B44631) esters has been shown to be a free radical transfer process through computational studies. preprints.org In these types of reactions, a photocatalyst, upon excitation, can initiate a single-electron transfer (SET) process, generating a radical ion from the substrate. fudan.edu.cn This radical ion can then undergo fragmentation or further reaction to produce the desired product.
In the context of this compound, while some photochemical applications might not directly involve it as a radical precursor, it can be used in systems where radical pathways are active. For example, in a three-component N-alkylation reaction, a photochemical 1,3-boronate rearrangement occurs. researchgate.net Radical clock experiments in this system suggested the absence of a free radical, indicating a concerted or ionic pathway for the rearrangement itself. researchgate.net However, in other contexts, such as the photocatalytic C-H functionalization of heteroarenes, radicals derived from sources like methanol can be generated and participate in the reaction. rsc.org
The generation of radicals from boronic acids or their derivatives can also be achieved under photocatalytic conditions for various transformations, including alkylation, amination, and cyanation. researchgate.net The versatility of boronic acids as radical precursors is a growing area of interest in synthetic organic chemistry. researchgate.net
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been extensively utilized to investigate the structure, reactivity, and properties of this compound and its derivatives. researchgate.netanu.edu.auresearchgate.net DFT calculations provide valuable insights at the molecular level that complement experimental findings.
One area of focus has been the pKa of this compound and its esters. DFT calculations have been used to predict the change in pKa upon esterification, for example, with ethylene (B1197577) glycol. researchgate.net These studies have successfully predicted the experimentally observed increase in acidity (lower pKa) of the cyclic boronic ester compared to the free boronic acid. researchgate.net The primary origin of this acidity difference has been attributed to an electronic effect, with a smaller contribution from the reduced structural flexibility of the boronic ester. researchgate.net For these pKa calculations, this compound has been used as a reference compound to compute the relative pKa values of other boronic acids. researchgate.net
DFT has also been employed to explore the reaction mechanisms of this compound. For the reaction between this compound and diols, DFT calculations using the B3LYP/6-31+G(d,p) model have been used to map out potential energy surfaces and calculate the transition states for various proposed mechanisms. anu.edu.au These studies help to understand the influence of the methyl group on the reactivity of the boronic acid. anu.edu.au
Furthermore, DFT calculations have been applied to the homologation of methyl boronic esters with organolithium reagents. nih.gov These calculations, which often rely on DFT for structure prediction combined with higher-level theories for accurate energy calculations, have confirmed a two-step mechanism involving the rapid formation of a boron-ate complex followed by a slower methyl migration. nih.gov
The vibrational spectra (FT-IR, FT-Raman), NMR spectra, and electronic properties (UV-visible, HOMO-LUMO analysis) of this compound have also been studied using DFT methods. rjptonline.org These computational spectroscopic analyses provide a detailed understanding of the molecule's electronic structure and behavior.
Table 1: Selected DFT Functionals and Basis Sets Used in Studies of this compound This table is not exhaustive and represents a selection of methods found in the cited literature.
| Study Focus | DFT Functional | Basis Set | Reference |
| pKa prediction | B3LYP | 6-31+G(d) (for geometry) | researchgate.net |
| Reaction with diols | B3LYP | 6-31+G(d,p) | anu.edu.au |
| Homologation reaction | Various (for structure) | Not specified | nih.gov |
| Spectroscopic analysis | Not specified | Not specified | rjptonline.org |
| Protodeboronation | B3LYP / M06 | 6-31+G** / 6-311+G** | rsc.org |
Kinetic Studies of Interconversion Processes
The reactivity of this compound is fundamentally governed by the dynamic interconversion between its various structural forms. These processes include the equilibrium between the neutral trigonal acid and its corresponding tetrahedral boronate anion, as well as the reversible formation of esters and anhydrides. Kinetic investigations into these interconversions provide critical insights into the reaction mechanisms and the factors controlling the rates of transformation.
The primary equilibrium for this compound in aqueous solution is the acid-base reaction, where the Lewis acidic trigonal planar, sp²-hybridized acid accepts a hydroxide ion to form a tetrahedral, sp³-hybridized boronate anion. nih.govresearchgate.net This interconversion is a cornerstone of its chemistry, influencing its solubility, nucleophilicity, and propensity to interact with other molecules. The pKa for this compound is approximately 10.4. researchgate.net
Kinetic studies, particularly those employing temperature-jump relaxation methods and ¹¹B NMR spectroscopy, have been instrumental in elucidating the rates of these processes, especially in the context of ester formation with diols. acs.orgwiley-vch.deijcps.com These studies reveal that the formation of boronic esters proceeds through a complex mechanism involving both the trigonal acid and the more reactive tetrahedral boronate anion.
Research has definitively shown that the tetracoordinate hydroxyboronate anion is significantly more reactive—by at least four orders of magnitude—than the neutral trigonal boronic acid when forming esters with diols. wiley-vch.de The kinetic data for the complexation of this compound with simple polyols highlight this difference in reactivity. The lower stability constants observed for six-membered boronic esters (formed from 1,3-diols) compared to their five-membered counterparts (from 1,2-diols) have been attributed to a much faster reverse rate constant for the former. wiley-vch.deijcps.com
The forward (kf) and reverse (kr) rate constants for the reaction between this compound and various diols have been determined, providing a quantitative basis for understanding these interconversion processes.
| Polyol | Forward Rate Constant (k_f), M⁻¹s⁻¹ | Reverse Rate Constant (k_r), s⁻¹ | Reference |
|---|---|---|---|
| 1,2-Ethanediol | 1.5 x 10³ | 2.7 x 10² | wiley-vch.deijcps.com |
| 1,3-Propanediol | 1.1 x 10³ | 4.4 x 10² | wiley-vch.deijcps.com |
| 1,2,3-Propanetriol (Glycerol) | 4.8 x 10³ | 1.3 x 10² | wiley-vch.deijcps.com |
Another significant interconversion process is the dehydration of this compound to form its cyclic anhydride, a boroxine. mdpi.com This is a reversible, entropically driven reaction where three molecules of the acid condense, eliminating three molecules of water. mdpi.comnih.gov Conversely, in the presence of water, boroxines rapidly hydrolyze back to the monomeric boronic acid form. nih.gov This equilibrium between the monomer and the trimeric anhydride is a key characteristic of boronic acids.
The kinetic analysis of these varied interconversion processes—from the fundamental trigonal-tetrahedral equilibrium to the formation and breakdown of esters and anhydrides—is essential for a complete mechanistic understanding of this compound's chemical behavior.
Catalytic Applications of Methylboronic Acid
Methylboronic Acid as a Reagent in Cross-Coupling Reactions
This compound is a widely used reagent in palladium-catalyzed cross-coupling reactions, valued for its stability, low toxicity, and commercial availability. nih.govsigmaaldrich.com It serves as a nucleophilic partner, transferring its methyl group to an electrophilic substrate to form a new carbon-carbon or carbon-heteroatom bond.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, forming carbon-carbon bonds by coupling an organoboron species with an organohalide or pseudohalide, catalyzed by a palladium complex. wikipedia.org this compound is frequently employed as the organoboron partner to introduce a methyl group. sigmaaldrich.comcymitquimica.comsigmaaldrich.com The reaction is renowned for its broad applicability and tolerance of various functional groups. sigmaaldrich.comwikipedia.org
The general mechanism involves three key steps: oxidative addition of the palladium catalyst to the organohalide, transmetalation of the methyl group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the palladium catalyst. wikipedia.org The transmetalation step requires activation of the boronic acid with a base. organic-chemistry.org The choice of catalyst, ligands, base, and solvent is crucial for a successful coupling and can be optimized for specific substrates. chem-soc.sibeilstein-journals.org For instance, palladium nanoparticles have been shown to be effective catalysts for the Suzuki coupling of this compound with aryl bromides. researchgate.net The reaction has been successfully applied to a wide range of substrates, including alkyl bromides, demonstrating its versatility. researchgate.net
Recent advancements have focused on expanding the scope and efficiency of the reaction. N-heterocyclic carbenes have been explored as ligands to improve catalyst stability and activity. wikipedia.org Furthermore, methods for iterative cross-couplings have been developed using boronic acid derivatives like MIDA boronates, which are stable until a specific deprotection step reveals the reactive boronic acid. sigmaaldrich.comrsc.org
| Electrophile | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Aryl Bromide | Pd/SBA-15 | KOt-Bu | Toluene | High | researchgate.net |
| Methyl (E)-4-bromobut-2-enoate | Pd NPs | Not specified | Not specified | Up to 81% | researchgate.net |
| 3,4,5-tribromo-2,6-dimethylpyridine | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | Variable | beilstein-journals.org |
| Aryl Halides | Pd(OAc)2/RuPhos | None | MeOH/H2O | Good | nih.gov |
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, facilitates the formation of aryl carbon-heteroatom bonds, typically C-O and C-N bonds. wikipedia.org This reaction utilizes a copper catalyst to couple a boronic acid with an amine or an alcohol. wikipedia.org A key advantage of this method is that it can often be performed at room temperature and open to the air. wikipedia.orgorganic-chemistry.org
This compound can be used in Chan-Lam reactions to achieve O-methylation and N-methylation. For example, a copper-catalyzed, non-decarboxylative methylation of carboxylic acids with this compound has been reported, proceeding under aerobic conditions without an additional oxidant. organic-chemistry.orgsmith.eduthieme-connect.com This provides a safer alternative to traditional toxic and electrophilic methylating agents. organic-chemistry.orgsmith.edu The reaction mechanism is thought to proceed via an oxidative cross-coupling pathway, analogous to Chan-Lam arylations. smith.eduthieme-connect.com The process involves ligand exchange with the copper catalyst, transmetalation with this compound, and subsequent reductive elimination. thieme-connect.com
The scope of the Chan-Lam coupling with boronic acids extends to a variety of substrates, including heterocyclic amines, amides, and sulfamoyl azides. thieme-connect.comresearchgate.netnih.gov The choice of copper source, ligands (if any), and solvent can significantly influence the reaction's efficiency. thieme-connect.comnih.gov For instance, the use of 2.5 equivalents of copper(II) acetate (B1210297) and this compound was found to be crucial for improving yields in certain N-methylation reactions. thieme-connect.com
| Nucleophile | Catalyst | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Carboxylic Acids | CuCO3·Cu(OH)2 | Air, 90 °C, DMC | Methyl Ester (O-Methylation) | smith.eduthieme-connect.com |
| Sulfamoyl Azides | CuCl (10 mol%) | RT, open flask, MeOH | N-Methylsulfamide (N-Methylation) | nih.gov |
| Heterocyclic Amines | Copper(II) acetate | RT, air | N-Methylated Heterocycle | thieme-connect.com |
The Liebeskind-Srogl coupling is a cross-coupling reaction that forms a new carbon-carbon bond by reacting a thioester with a boronic acid. wikipedia.orgnih.gov This transformation is typically catalyzed by palladium(0) and requires a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), as a cofactor under neutral conditions. wikipedia.orgnih.govsynarchive.com
This reaction is particularly useful for the synthesis of ketones from thioesters, which are stable and chemoselectively reactive compounds. nih.govresearchgate.net this compound can serve as the organoboron nucleophile to introduce a methyl group, leading to the formation of methyl ketones. The reaction is applicable to a range of organosulfur derivatives and nucleophilic partners. nih.govresearchgate.net
The mechanism is distinct from other cross-coupling reactions. nih.gov The first-generation protocol operates under anaerobic conditions with catalytic palladium and stoichiometric copper. wikipedia.org Later developments have led to palladium-free versions that are catalytic in copper, often requiring an extra equivalent of the boronic acid or specific thio-auxiliaries to enable catalyst turnover under aerobic conditions. wikipedia.orgresearchgate.net The reaction has been successfully applied in complex molecule synthesis, sometimes succeeding where other C-C bond-forming methods have failed. nih.govresearchgate.net
While the Stille reaction traditionally involves the coupling of an organohalide with an organostannane (organotin) compound catalyzed by palladium, this compound is also cited as a reagent for palladium-catalyzed Stille cross-couplings. sigmaaldrich.comcymitquimica.com This suggests its role as a nucleophilic methyl source can be extended to reaction conditions typically associated with Stille chemistry, likely involving a transmetalation step from boron to palladium, similar to the Suzuki-Miyaura pathway. The use of boronic acids in this context offers a less toxic alternative to organostannanes.
This compound in C-H Functionalization
Direct C-H functionalization is a powerful strategy in organic synthesis that avoids the pre-functionalization of substrates. This compound has been utilized as a methylating agent in various transition-metal-catalyzed C-H functionalization reactions. rsc.orgresearchgate.net These reactions often employ a directing group (DG) on the substrate to guide the catalyst to a specific C-H bond, ensuring high regioselectivity. rsc.org
Palladium-catalyzed C-H methylation of arenes has been achieved using this compound as the methyl source. rsc.org For example, substituted arenes bearing pyridyl or pyrazole (B372694) directing groups can undergo ortho-C–H methylation. rsc.org This approach has also been extended to the C2-methylation of indoles. rsc.org
Ruthenium-catalyzed C-H silylation of this compound itself has been demonstrated by using a removable directing group attached to the boron atom. oup.com This strategy allows for the functionalization of the methyl group's C-H bond, which is typically unreactive. oup.com The resulting silylated this compound derivatives can then be used in subsequent cross-coupling reactions. oup.com More recently, iridium-catalyzed C-H methylation of benzoic acids has been developed, offering a method for late-stage functionalization of complex molecules and marketed drugs. nih.gov
| Substrate Type | Catalyst | Directing Group | Reaction Type | Reference |
|---|---|---|---|---|
| Substituted Arenes | Palladium | Pyridyl, Pyrazole | ortho-C–H Methylation | rsc.org |
| Indoles | Palladium | Pyrimidyl | C2-Methylation | rsc.org |
| 8-Methylquinolines | Rhodium(III) | Quinoline Nitrogen | C(sp3)–H Methylation | researchgate.net |
| This compound | Ruthenium | 2-(1H-pyrazol-3-yl)aniline | α-C–H Silylation | oup.com |
| Benzoic Acids | Iridium | Carboxylate | ortho-C–H Methylation | nih.gov |
This compound as an Organocatalyst
Beyond its role as a reagent, this compound can function as an organocatalyst, leveraging the Lewis acidity of its trivalent boron center. nih.gov Organoboron acid catalysis is an emerging field where boronic acids promote reactions by reversibly forming covalent bonds with substrates, often with oxygen-containing functional groups. nih.govrsc.org
Alkylboronic acids, including this compound, have been found to be effective catalysts for direct amidation reactions, particularly with α-hydroxycarboxylic acids. rsc.org In these transformations, this compound is thought to form a cyclic acyl boronate intermediate with the carboxylic acid, activating it for nucleophilic attack by an amine. rsc.org The presence of water can be crucial, as it promotes the hydrolysis of boroxine (B1236090), the dehydrated trimer of boronic acid, to the active monomeric catalyst. rsc.org
This catalytic activity is part of a broader strategy using organoboron compounds to achieve chemo- and regioselective transformations under mild conditions, avoiding the need for wasteful stoichiometric activation steps. rsc.orgnih.gov
Amide Synthesis and Peptide Bond Formation
The formation of amide bonds through the dehydrative condensation of carboxylic acids and amines is a fundamental reaction in organic and medicinal chemistry. rsc.orgosti.gov Organoboron compounds, including this compound, have been identified as effective catalysts for this transformation, offering a green and atom-economical alternative to stoichiometric coupling reagents. rsc.org
Primary alkylboronic acids, such as this compound and n-butylboronic acid, have demonstrated significantly higher catalytic activity for the dehydrative amide condensation of α-hydroxycarboxylic acids compared to previously reported arylboronic acids. chembk.com This enhanced activity makes them particularly valuable for synthesizing complex amides and peptides. chembk.com The catalytic cycle, as proposed for boronic acids in general, involves the activation of the carboxylic acid through the formation of an (acyloxy)boron intermediate. This intermediate enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the amine to form the amide bond and regenerate the catalyst. The use of this compound has been successfully applied to large-scale syntheses. chembk.com
Table 1: Comparison of Boronic Acid Catalysts in Amide Synthesis This table showcases the superior catalytic activity of primary alkylboronic acids in the dehydrative condensation of an α-hydroxycarboxylic acid.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| This compound | 1 | 3 | 94 |
| n-Butylboronic Acid | 1 | 3 | 93 |
| Phenylboronic Acid | 5 | 12 | 55 |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 5 | 6 | 88 |
Data sourced from studies on dehydrative amide condensation. chembk.com
Transesterification Reactions
Transesterification, the process of converting one ester to another by exchanging the alkoxy group, is a crucial industrial reaction, notably in the production of polyesters. sigmaaldrich.com this compound has been identified as a mild, environmentally friendly, and recyclable organocatalyst for the transesterification of β-keto esters with a wide range of alcohols. ambeed.com The reaction proceeds efficiently under moderate conditions, often utilizing a Dean-Stark apparatus to remove water and drive the equilibrium towards the product. ambeed.com The catalyst's effectiveness is enhanced with the use of molecular sieves. ambeed.com
A key advantage of using this compound is its recyclability, which makes the process more economical. ambeed.com Furthermore, its volatility, along with that of its diol esters, is leveraged in a facile method for the deprotection of boronic esters. nih.gov This monophasic transesterification approach simplifies purification, avoids harsh reagents, and provides high yields of the desired boronic acids. nih.gov
Table 2: this compound Catalyzed Transesterification of Ethyl Acetoacetate (B1235776) This table illustrates the optimization of reaction conditions for the transesterification of ethyl acetoacetate with 1-decanol (B1670082) using this compound as a catalyst.
| Catalyst Loading (mol%) | Additive | Reaction Time (h) | Yield (%) |
| 0 | None | 20 | Low |
| 2 | None | 10 | 65 |
| 5 | None | 6 | 85 |
| 5 | 4 Å molecular sieves | 5 | 92 |
Data adapted from research on this compound as a recyclable organocatalyst. ambeed.com
Activation of Hydroxy Functional Groups
Boronic acids are uniquely capable of activating hydroxyl groups through the formation of reversible covalent complexes. guidechem.comnih.gov This ability circumvents the need for wasteful stoichiometric activation steps, such as conversion to halides or sulfonates, presenting a more atom-economical strategy. nih.gov As Lewis acids, boronic acids can form complexes with alcohols and carboxylic acids, thereby activating them for subsequent transformations. guidechem.comnih.gov
The activation can proceed through two distinct modes:
Electrophilic Activation : The boronic acid catalyst can activate alcohols, particularly π-activated ones like benzylic alcohols, by polarizing the C–O bond. This facilitates the formation of carbocation intermediates that can be trapped by various nucleophiles in reactions like Friedel-Crafts alkylations. researchgate.netnih.gov
Nucleophilic Activation : In the case of diols and saccharides, the formation of a tetrahedral boronate complex with the boronic acid increases the nucleophilicity of the hydroxyl groups, making them more reactive towards electrophiles. nih.gov
While many studies focus on arylboronic acids, the fundamental principles of hydroxyl group activation apply to alkylboronic acids like this compound as well. The reversible formation of boronate esters is a key step in many of the catalytic applications discussed herein, including amide synthesis from α-hydroxycarboxylic acids and transesterification. chembk.comambeed.com
Impact on Polymer Chemistry
The unique reactivity of the boronic acid functional group has been harnessed in polymer chemistry to create advanced and functional materials. rsc.orgnih.gov Boronic acid-containing polymers are renowned for their responsiveness to stimuli such as pH and the presence of saccharides. rsc.org While much of the literature focuses on polymers containing arylboronic acids, this compound serves as a fundamental building block and its catalytic properties are relevant to polymer synthesis and modification.
Boronic acids can be immobilized in polymer structures, such as microgels, to create reusable and tunable catalysts. guidechem.com The catalytic activity of these immobilized boronic acids can be modulated by external stimuli, demonstrating the potential for creating "smart" catalytic systems. guidechem.com Furthermore, boronic acids and their esters are used as initiators or end-functionalizing agents in polymer synthesis. For example, boronate ester-containing initiators have been used in the ring-opening polymerization of lactones to produce boron-terminated polymers. These polymer chains can then be assembled into more complex architectures, such as star polymers, through the self-condensation of the terminal boronic acid groups. nih.gov
Role in Enantioselective Catalysis
This compound plays a pivotal role in the field of enantioselective catalysis, primarily as a key precursor for the synthesis of highly effective chiral catalysts. chembk.comnih.gov One of the most prominent examples is its use in the preparation of (S)- or (R)-2-methyl-CBS-oxazaborolidine (Corey-Bakshi-Shibata catalyst). chembk.comnih.gov The CBS catalyst is widely used for the asymmetric reduction of prochiral ketones to chiral secondary alcohols with high enantioselectivity. chembk.com The synthesis of the CBS reagent involves the reaction of chiral diphenylprolinol with this compound. nih.gov
Asymmetric Bromoaminocyclization
This compound is reported to be a key reagent in the enantioselective asymmetric bromoaminocyclization of allylic amines. ambeed.com This reaction is facilitated by the use of amino-thiocarbamate catalysts. ambeed.com In this transformation, the boronic acid likely acts as a Lewis acid to activate the bromine source or the substrate, working in concert with the chiral catalyst to control the stereochemical outcome of the cyclization. This application highlights the utility of this compound in facilitating complex, stereoselective bond formations.
Catalysis in Advanced Material Synthesis
The catalytic and reversible covalent bonding properties of boronic acids are being increasingly exploited in the synthesis of advanced functional materials. This compound, as the simplest organoboronic acid, is a fundamental component in this field. Its derivatives are incorporated into polymers and nanomaterials to impart specific functionalities. nih.gov
Boronic acid-modified nanomaterials, such as carbon dots and magnetic nanoparticles, are being developed for a range of biomedical applications, including biosensing and targeted drug delivery. The boronic acid moiety can act as a recognition site for diol-containing molecules like saccharides, enabling the creation of glucose-responsive materials for diabetes management. rsc.org In the context of material synthesis, boronic acids can catalyze condensation reactions to form polymer networks or act as cross-linking agents to form hydrogels. rsc.org The reversible nature of the boronate ester bond allows for the creation of self-healing materials. Furthermore, boronic acid-terminated polymers can be synthesized and subsequently assembled into well-defined nanostructures, such as star polymers, through the catalytic action of a Lewis base or thermal dehydration. nih.gov
Polymerization Reactions (e.g., ethylene (B1197577) polymerization)
The direct catalytic application of this compound in ethylene polymerization is not prominently documented in publicly available scientific literature. Research on olefin polymerization, particularly of ethylene, is extensive and primarily focuses on transition metal-based catalysts, such as Ziegler-Natta and Phillips catalysts, as well as metallocene and post-metallocene systems. wikipedia.orglibretexts.orglibretexts.orgopenstax.org In these systems, organoaluminum compounds are typically employed as cocatalysts, with no significant mention of this compound serving this function. wikipedia.orglibretexts.org
While this compound itself is not identified as a catalyst or cocatalyst for ethylene polymerization, the broader class of organoboron compounds, specifically borates, has been investigated as cocatalysts in conjunction with transition metal catalysts. nih.gov These borate (B1201080) cocatalysts have been shown to influence catalytic activity and the incorporation of comonomers in ethylene copolymerization. nih.gov For instance, studies have demonstrated that certain borate compounds can enhance the performance of half-titanocene catalysts in the copolymerization of ethylene with other olefins. nih.gov
It is important to distinguish this compound from the borate compounds used in these studies. The function of borates in these catalytic systems is often to generate a cationic active species from the transition metal precatalyst. The specific impact of these borate cocatalysts can be observed in the resulting polymer properties.
Below is a table summarizing the influence of different cocatalysts on ethylene polymerization, illustrating the types of compounds typically used and their effects. This data is generalized from findings in the field and does not include this compound due to the lack of available research data for this specific application.
| Catalyst System | Cocatalyst | Polymerization Activity | Polymer Properties |
| Half-titanocene | Borate (B2-B6) | Moderate to High | Improved comonomer incorporation |
| Half-titanocene | MAO (in toluene) | Variable | Lower comonomer incorporation |
| (Imido)vanadium Dichloride | AliBu3 | High | High molecular weight polyethylene |
| (Imido)vanadium Dichloride | MAO | Lower than AliBu3 | - |
| (Imido)vanadium Dichloride | Et2AlCl | Lower than AliBu3 | - |
Table 1: Illustrative Data on Cocatalyst Effects in Ethylene Polymerization
Methylboronic Acid in Medicinal Chemistry and Biological Applications
Applications in Drug Discovery and Development
The boronic acid moiety is a versatile pharmacophore in drug design. mdpi.com Its utility ranges from enhancing the pharmacokinetic properties of a molecule to providing a mechanism for potent and selective inhibition of enzyme targets. sci-hub.se
Design of Targeted Drug Delivery Systems
The ability of boronic acids to form reversible covalent bonds with diols (compounds with two hydroxyl groups) is a key feature exploited in targeted drug delivery. Bacterial cell surfaces, for instance, are rich in polysaccharides, which contain diol units. nih.govnih.gov This has led to the design of boronic acid-functionalized materials, such as nanoparticles and hydrogels, that can selectively bind to bacterial cell surface glycans. nih.govnih.gov This interaction can disrupt the bacterial membrane and metabolic processes, and facilitate the targeted delivery of encapsulated antibiotics. nih.gov By functionalizing delivery systems with boronic acids, researchers aim to increase the concentration of a therapeutic agent at the site of infection, thereby enhancing efficacy.
Enzyme Inhibition (e.g., proteasome inhibitors, penicillin-binding proteins, serine proteases)
The boronic acid group is a highly effective "warhead" for inhibiting certain classes of enzymes, particularly proteases. mdpi.comontosight.ai Its mechanism of action often involves mimicking the transition state of an enzymatic reaction. ontosight.ainih.govnih.gov The boron atom, being a Lewis acid, is electrophilic and can readily accept electrons from nucleophilic residues like serine, threonine, or lysine (B10760008) in an enzyme's active site. mdpi.comtandfonline.commarquette.edu This forms a stable, tetrahedral, and often reversible covalent adduct, effectively blocking the enzyme's catalytic activity. nih.govtandfonline.comnih.gov
Serine Proteases: Peptide boronic acids are potent inhibitors of serine proteases, a class of enzymes crucial in both human physiology and disease, as well as in pathogens. mdpi.comnih.govresearchgate.net The boronic acid group forms a tetrahedral adduct with the active-site serine, which is a stable mimic of the transition state for peptide bond cleavage. nih.govnih.gov This strategy has been used to develop inhibitors for various serine proteases, including prostate-specific antigen (PSA) and proteases essential for viral replication, such as those in flaviviruses. mdpi.comnih.gov
Penicillin-Binding Proteins (PBPs): PBPs are bacterial enzymes essential for cell wall synthesis and are the primary targets of β-lactam antibiotics like penicillin. tandfonline.comnews-medical.net Boronic acids are being investigated as non-β-lactam inhibitors of PBPs to combat antibiotic resistance. tandfonline.com They can form a reversible covalent bond with the catalytic serine residue in the PBP active site. tandfonline.comnews-medical.net Furthermore, novel strategies involve designing compounds that can also target a key lysine residue within the catalytic dyad, potentially circumventing resistance mechanisms. tandfonline.com
Proteasome Inhibitors: The proteasome is a large protein complex that degrades unneeded or damaged proteins in cells. Its inhibition is a key strategy in cancer therapy, particularly for multiple myeloma. wikipedia.orgnih.gov Boronic acid-containing drugs, such as bortezomib (B1684674) and ixazomib (B1672701), are potent proteasome inhibitors. wikipedia.orgwikipedia.org The boron atom in these drugs binds with high affinity and specificity to the N-terminal threonine hydroxyl group in the catalytic site of the 26S proteasome, disrupting its chymotrypsin-like activity and leading to cancer cell apoptosis. nih.govwikipedia.orgnih.govdrugbank.com
The following table summarizes the inhibitory action of boronic acid-based compounds on various enzymes:
| Enzyme Class | Target Enzyme Example | Mechanism of Inhibition | Therapeutic Area |
| Serine Proteases | Prostate-Specific Antigen (PSA), Flaviviral Proteases | Forms a tetrahedral adduct with the active-site serine, mimicking the hydrolytic transition state. mdpi.comnih.gov | Cancer, Antiviral |
| Penicillin-Binding Proteins (PBPs) | PBP1b | Forms a reversible covalent adduct with the catalytic serine residue, inhibiting bacterial cell wall synthesis. tandfonline.comnews-medical.net | Antibacterial |
| Threonine Proteases | 26S Proteasome (β5 subunit) | The boron atom forms a stable complex with the active-site N-terminal threonine. nih.govwikipedia.orgdrugbank.com | Anticancer |
| β-Lactamases | Serine β-Lactamases | Acts as a transition-state analog inhibitor, forming a reversible covalent bond with the catalytic serine. nih.govnih.gov | Antibiotic Resistance |
Anticancer Agents and HIF Inhibitors
The development of boronic acid-based proteasome inhibitors has been a significant advancement in cancer therapy. nih.govnih.gov By blocking the proteasome, drugs like bortezomib prevent the degradation of pro-apoptotic (pro-death) factors and inhibit the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation. nih.govnih.govencyclopedia.pub This disruption of protein homeostasis leads to programmed cell death in malignant cells, which are often more sensitive to proteasome inhibition than normal cells. nih.gov
Beyond proteasome inhibition, boronic acids are being explored as inhibitors of other cancer-related targets. Hypoxia-inducible factor (HIF) is a transcription factor that allows tumors to survive and grow in low-oxygen environments. The development of boronic acid-based HIF inhibitors is an active area of research aimed at disrupting tumor angiogenesis and metabolism.
Antibacterial, Antifungal, and Antiviral Properties
The boronic acid functional group is a key component in the development of various antimicrobial agents. mdpi.comtandfonline.com
Antibacterial: Boronic acids exhibit antibacterial activity through multiple mechanisms. They can inhibit essential bacterial enzymes like serine β-lactamases, which are responsible for resistance to β-lactam antibiotics. nih.govnih.govnews-medical.net By inhibiting these enzymes, boronic acid compounds can restore the efficacy of existing antibiotics. nih.gov They can also target penicillin-binding proteins (PBPs) directly or chelate with diols on bacterial cell surfaces, disrupting membrane integrity. nih.govtandfonline.com
Antifungal: The antifungal drug tavaborole (B1682936) contains a benzoxaborole ring, a cyclic ester of a boronic acid. wikipedia.orgnih.gov It works by inhibiting a vital fungal enzyme, leucyl-tRNA synthetase (LeuRS), which is necessary for protein synthesis. wikipedia.orgnih.gov This specific inhibition leads to the termination of fungal cell growth and death. wikipedia.org
Antiviral: The inhibition of viral proteases is a critical strategy for developing antiviral drugs. mdpi.com As many viral proteases belong to the serine protease family, peptide boronic acids have been designed to target them. mdpi.com By blocking these proteases, the replication cycle of the virus can be halted. mdpi.com
Bioisosteric Replacements (e.g., for carboxylic acids)
In medicinal chemistry, a bioisostere is a chemical substituent that can replace another group in a drug molecule without significantly affecting the biological activity, while potentially improving its physicochemical properties. The boronic acid group is considered a bioisostere of the carboxylic acid group. nih.govmdpi.comdrughunter.com
While both groups can participate in similar hydrogen bonding interactions, they have different properties. Boronic acids are generally less acidic (higher pKa) than carboxylic acids, meaning they are less ionized at physiological pH. nih.govdrughunter.com This can be advantageous for improving a drug's membrane permeability and oral bioavailability. drughunter.com Replacing a carboxylic acid with a boronic acid has been shown in some cases to maintain or improve enzyme inhibition while enhancing cellular activity, likely due to better cell penetration. drughunter.com This strategy was integral to the design of peptide mimics where the boronic acid serves as a reversible covalent warhead. sci-hub.se
Drug Development Pathways (e.g., Bortezomib, Ixazomib, Tavaborole)
The unique properties of the boronic acid moiety have led to the successful development and approval of several drugs. wikipedia.orgwikipedia.orgwikipedia.org
Bortezomib (Velcade®): The first-in-class proteasome inhibitor approved for treating multiple myeloma and mantle cell lymphoma. wikipedia.orgnih.gov Bortezomib is a dipeptidyl boronic acid. nih.govdrugbank.com The boron atom is central to its mechanism, forming a reversible but stable bond with the threonine residue in the proteasome's active site, leading to cell cycle arrest and apoptosis in cancer cells. wikipedia.orgencyclopedia.pubmims.com
Ixazomib (Ninlaro®): The first orally administered proteasome inhibitor, used in combination with other drugs for multiple myeloma. wikipedia.orgnih.gov Like bortezomib, it is a boronic acid derivative that reversibly inhibits the chymotrypsin-like activity of the proteasome. mims.comdovepress.comnih.gov It is administered as a citrate (B86180) ester prodrug, which rapidly hydrolyzes under physiological conditions to release the active ixazomib boronic acid. nih.govnih.govguidetopharmacology.org
Tavaborole (Kerydin®): A topical antifungal agent for treating onychomycosis (fungal nail infection). wikipedia.orgnih.gov It is an oxaborole, where the boronic acid is part of a five-membered ring system. wikipedia.orgnih.gov Its mechanism involves trapping the editing site of the fungal leucyl-tRNA synthetase, an enzyme essential for protein synthesis, thereby halting fungal growth. wikipedia.orgnih.gov
This table provides a summary of these key drugs:
| Drug Name | Brand Name | Class | Mechanism of Action | Primary Indication |
| Bortezomib | Velcade® | Proteasome Inhibitor | Reversibly inhibits the chymotrypsin-like activity of the 26S proteasome. wikipedia.orgmims.com | Multiple Myeloma, Mantle Cell Lymphoma wikipedia.org |
| Ixazomib | Ninlaro® | Proteasome Inhibitor | Reversibly inhibits the β5 subunit of the 20S proteasome. wikipedia.orgmims.com | Multiple Myeloma wikipedia.org |
| Tavaborole | Kerydin® | Oxaborole Antifungal | Inhibits fungal leucyl-tRNA synthetase, blocking protein synthesis. wikipedia.orgnih.gov | Onychomycosis wikipedia.org |
Bioconjugation Strategies Utilizing Methylboronic Acid
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of chemical biology and drug development. nih.gov Boronic acids, including this compound, offer versatile tools for these reactions due to their unique chemical reactivity. nih.govscispace.com The reactions are often performed in aqueous solutions at or near neutral pH to maintain the structure and function of the biological component. nih.gov The ability of boronic acids to form reversible covalent bonds is a key feature, allowing for the creation of stimuli-responsive systems that can be modulated by factors like pH. scispace.comdiva-portal.org
The primary mechanism for boronic acid-mediated bioconjugation involves the formation of stable, yet reversible, boronate esters with 1,2- or 1,3-diols. nih.govdiva-portal.org Many essential biomolecules, including proteins, glycoproteins, and nucleic acids (like RNA), contain diol moieties, making them prime targets for boronic acid-based labeling and modification. nih.govmdpi.comrsc.org
While the fundamental strategy relies on the boronic acid-diol interaction, more advanced methods are also employed. For instance, photocatalysis has emerged as a powerful technique for late-stage modifications of biopolymers, including proteins and nucleic acids. researchgate.net Furthermore, peptide boronic acids have been specifically shown to act as carriers for RNA molecules, demonstrating a direct application in nucleic acid conjugation. mdpi.comrsc.org These strategies enable the precise attachment of payloads such as drugs, imaging agents, or other functional molecules to biological targets. scispace.com
The integration of boronic acids into peptides is a powerful strategy for creating novel biological tools and therapeutics. mdpi.comrsc.org This integration provides a handle for further peptide modifications and conjugations. mdpi.com Modifications can be introduced at various positions within a peptide, including the N-terminus, C-terminus, side chains, or the peptide backbone, to enhance stability, improve solubility, or attach other functional units. mdpi.comrsc.orgalliedacademies.org
Several advanced strategies for peptide conjugation using boronic acids have been developed:
Direct Incorporation: Boronic acid functionalities can be built directly into peptide structures during synthesis. mdpi.comrsc.org
Metal-Mediated Arylation: Transition metals can be used to catalyze the attachment of boronic acid reagents to specific amino acid residues. This approach allows for high selectivity. For example, specific methods have been developed for:
N-terminus arylation using copper(II) salts. mdpi.com
Tyrosine arylation using rhodium(III). mdpi.com
Cysteine arylation using nickel(II). mdpi.com
Secondary Amine Selective Petasis (SASP) Reaction: This method achieves highly selective modification of peptides and proteins at N-terminal proline residues, which contain a secondary amine. nih.gov It is a multicomponent reaction that can dually label the peptide in a single step under physiological conditions. nih.gov
These modification and conjugation techniques expand the functional repertoire of peptides, enabling their use as enzyme inhibitors, molecular recognition tools, and delivery vehicles. mdpi.comrsc.org
Biosensing and Diagnostic Applications
The reversible covalent interaction between boronic acids and diols is the foundation for their widespread use in biosensing and diagnostics. diva-portal.orgxmu.edu.cn This interaction allows for the design of synthetic receptors that can specifically recognize and detect a wide range of biologically important molecules. xmu.edu.cn
Boronic acid-based sensors are particularly well-suited for the detection of saccharides (sugars), as all saccharides possess multiple diol groups. diva-portal.orgmdpi.com The binding of a saccharide to a boronic acid sensor forms a cyclic boronate ester, which can be transduced into a measurable optical or electrochemical signal. xmu.edu.cnmdpi.com This has led to the development of "boronolectins," which are synthetic mimics of natural sugar-binding proteins (lectins). nih.gov
Research has established a general order of binding affinity for mono-boronic acids with common monosaccharides, which is crucial for designing selective sensors.
| Monosaccharide | Relative Binding Affinity |
|---|---|
| D-fructose | Highest |
| D-galactose | High |
| D-mannose | Medium |
| D-glucose | Lowest |
A notable application is the development of hydrogel-based sensors, where a boronic acid-functionalized fluorescent probe is incorporated into a polymer matrix. acs.org One such system demonstrated a significant (up to 16-fold) enhancement in fluorescence upon binding to fructose. acs.org These technologies hold promise for applications like continuous glucose monitoring for diabetes management, with research exploring their use in devices like contact lenses. diva-portal.org
The versatility of boronic acid sensors extends beyond saccharides to a variety of other important analytes.
Amino Acids: Boronic acids can interact with certain amino acid residues, such as serine (which contains a hydroxyl group), histidine, and lysine, enabling their detection. diva-portal.orgnih.gov
Dopamine (B1211576): The neurotransmitter dopamine contains a catechol group, which is a 1,2-diol. This feature allows for its specific detection by boronic acid-based sensors. mdpi.comnih.govresearchgate.net Advanced sensors combining boronic acid recognition with techniques like molecular imprinting have achieved high selectivity and sensitivity, with detection limits as low as 3.33 nM. researchgate.netnih.gov
Hydrogen Peroxide (H₂O₂): Boronic esters can be oxidized by reactive oxygen species like hydrogen peroxide. This reaction cleaves the boronic acid moiety and generates a phenol, a process that can be harnessed to create a "turn-on" sensor signal. nih.govacs.org
Pollutants: Boronic acids act as Lewis acids and can bind to nucleophiles, a property exploited for detecting various environmental pollutants. researchgate.net Examples include:
Fluoride (B91410) and Cyanide Ions: Sensors have been developed that detect the binding of fluoride (F⁻) or cyanide (CN⁻) ions to the boron center. nih.govmdpi.com
Heavy Metal Ions: Boronic acid-functionalized materials have been used to create sensors for toxic heavy metals like mercury (Hg²⁺) and iron (Fe³⁺). nih.govrsc.org
Nerve Agents: Fluorescent boronic acid systems have been designed to detect mimics of organophosphorus nerve agents. researchgate.net
Fluorescent sensors are a prominent class of boronic acid-based detection systems due to their high sensitivity and potential for real-time monitoring. xmu.edu.cnnih.gov The general design involves linking a boronic acid recognition unit to a fluorophore (a fluorescent molecule). xmu.edu.cnrsc.org
The operating principle relies on the binding of an analyte (like glucose) to the boronic acid, which modulates the photophysical properties of the fluorophore, resulting in a change in fluorescence intensity or color. nih.govrsc.org Several mechanisms are commonly used to achieve this signaling:
| Mechanism | Description |
|---|---|
| Photoinduced Electron Transfer (PET) | An electron transfer process between the boronic acid receptor and the fluorophore quenches (turns off) the fluorescence. Analyte binding alters the electronic properties of the boron atom, inhibiting PET and turning the fluorescence on. |
| Internal Charge Transfer (ICT) | The sensor molecule has an electron donor and an electron acceptor group. Analyte binding to the boronic acid changes the degree of charge transfer, leading to a shift in the emission wavelength (color). nih.gov |
| Förster Resonance Energy Transfer (FRET) | Involves two different fluorophores (a donor and an acceptor). Analyte binding causes a conformational change that alters the distance between the two, changing the efficiency of energy transfer and thus the fluorescence output. |
A practical example is an anthracene-based boronic acid probe which, when incorporated into a hydrogel, acts as a "fluorescence-on" sensor for monosaccharides, showing a pronounced signal increase upon analyte binding. acs.org These fluorescent tools are valuable not only for quantifying analytes but also for applications like bioimaging of cells. nih.gov
Biomedical Materials and Hydrogels
This compound and its derivatives are integral components in the creation of advanced biomedical materials, particularly hydrogels. These materials are attractive for biomedical applications due to their high water content, biocompatibility, and tunable physical properties. The unique chemistry of the boronic acid group, specifically its ability to form reversible covalent bonds (boronic esters) with diols, is central to the functionality of these materials. ethz.chrsc.org This dynamic bonding allows for the development of materials with sophisticated, responsive behaviors. ethz.chnih.gov
Hydrogels incorporating this compound moieties can be designed to respond to specific environmental stimuli, such as changes in pH or the presence of certain molecules. researchgate.net The formation and stability of the boronic ester crosslinks are pH-dependent. ethz.ch For instance, at physiological pH, an equilibrium exists between the boronic acid and the boronic ester. A decrease in pH shifts the equilibrium away from the ester, leading to a change in the hydrogel's properties, such as its swelling or mechanical strength. researchgate.netrsc.org
This pH-responsiveness is a key feature. For example, materials can be engineered to be stable at physiological pH (around 7.4) and to change their structure or release a payload in the more acidic microenvironments often found in tumors or inflammatory tissues. researchgate.netnih.gov Furthermore, the interaction with molecules containing diol groups, like glucose, can also trigger a response. The competitive binding of glucose with the boronic acid moieties can disrupt the hydrogel network, leading to its disassembly. rsc.org This property is extensively explored for developing glucose-sensing systems.
Research has demonstrated the creation of multi-stimuli responsive hydrogels by functionalizing polymers like alginate with boronic acid groups. researchgate.netrsc.org These hydrogels exhibit responsiveness to both pH and the presence of competitive monosaccharides, allowing for controlled assembly and disassembly of the material. researchgate.net
The reversible nature of the boronic ester bond is the foundation for creating self-healing materials. rsc.orgnih.govsci-hub.se When a hydrogel crosslinked with boronic esters is damaged, the dynamic covalent bonds can break and reform across the fractured interface, allowing the material to autonomously repair itself. researchgate.netsci-hub.se This process can occur under mild, physiological conditions, which is a significant advantage for biomedical applications. ethz.ch
The efficiency of self-healing is influenced by factors like the pKa of the boronic acid and the structure of the diol. ethz.ch While arylboronic acids have been extensively used due to their tunable acidity, even simple alkylboronic acids like this compound (with a higher pKa of 10.4) can participate in these dynamic networks. ethz.chresearchgate.net Scientists have developed strategies to enhance self-healing capabilities, such as incorporating neighboring functional groups that promote the dynamic exchange of the B-O bonds or by adding free diols into the polymer network. sci-hub.se
Studies have shown that boronic acid-based hydrogels can exhibit remarkable self-healing properties, with the ability to restore their original mechanical integrity after being cut. researchgate.netresearchgate.net This capacity for autonomous repair makes these materials highly desirable for applications requiring long-term stability and durability in a dynamic biological environment. sci-hub.se
The stimuli-responsive and self-healing characteristics of this compound-containing hydrogels make them excellent candidates for advanced drug delivery systems. rsc.orgresearchgate.netchemimpex.com Drugs can be encapsulated within the hydrogel matrix and released in a controlled manner in response to specific triggers. researchgate.net
For example, pH-responsive systems can be designed to release their therapeutic cargo selectively in the acidic environment of a tumor, thereby increasing the drug's efficacy and reducing systemic side effects. researchgate.netnih.govmdpi.com The mechanism relies on the pH-dependent stability of the boronic ester crosslinks; as the pH drops, the hydrogel structure loosens, facilitating drug diffusion. mdpi.com
Furthermore, the affinity of boronic acids for diol-containing molecules has been utilized to create mucoadhesive drug delivery systems. google.com These systems can adhere to mucosal surfaces, which are rich in glycoproteins (containing sialic acid, a diol), prolonging the residence time of the drug and enhancing its absorption. This approach is being explored for ocular, nasal, and other mucosal drug delivery applications. google.com The ability to form stable nanoparticles that can encapsulate hydrophobic drugs and release them in response to pH changes demonstrates the versatility of boronic acid chemistry in creating sophisticated and targeted therapeutic platforms. nih.govmdpi.com
Agricultural and Environmental Applications
The utility of this compound extends beyond the biomedical field into agricultural and environmental sciences. Its chemical properties offer solutions for plant nutrition and for the detection and remediation of pollutants. chemimpex.comchemimpex.com
Boron is an essential micronutrient for plant growth and development, crucial for cell wall structure and function. nih.govmdpi.comnih.gov Boron deficiency is a widespread agricultural problem that can lead to significant crop yield reductions. nih.govresearchgate.net While boric acid is commonly used as a boron fertilizer, it has a narrow range between deficiency and toxicity. nih.gov
Recent research has shown that this compound can serve as an effective alternative for alleviating boron deficiency in plants, such as Arabidopsis thaliana. nih.govresearchgate.net Studies have demonstrated that plants grown with this compound exhibit enhanced growth, including a higher number of lateral roots and greater main root length, compared to those treated with boric acid. nih.gov
A key finding is that this compound appears to be less toxic to plants at higher concentrations than boric acid. nih.govncats.io This wider effective concentration range could provide a significant advantage in agricultural practices, offering a more forgiving and potentially more efficient method of boron fertilization. nih.gov
Table 1: Comparative Effects of this compound (MBA) and Boric Acid (BA) on Arabidopsis thaliana Growth
| Parameter | Observation with MBA Fertilization | Comparison with BA Fertilization | Source(s) |
| Lateral Roots | Higher number of lateral roots observed. | Superior to BA treatment. | nih.gov |
| Main Root Length | Greater main root length. | Superior to BA treatment. | nih.gov |
| Root Hair Length | Increased root hair length. | Enhanced compared to BA. | nih.gov |
| Leaf Surface Area | Increased leaf surface area. | Enhanced compared to BA. | nih.gov |
| Toxicity at High Conc. | Less toxic; slight reduction in main root length. | BA shows higher toxicity. | nih.gov |
| Chlorophyll (B73375) Content | No decrease in total chlorophyll at high concentrations. | BA can lead to chlorophyll reduction. | nih.gov |
This table summarizes findings from research on Arabidopsis thaliana, indicating the potential of this compound as a superior boron fertilizer.
The reactivity of this compound and its derivatives makes them useful in environmental applications for sensing and removing pollutants. chemimpex.com The principle often relies on the formation of stable complexes with target pollutants, facilitating their detection or extraction from environmental matrices like water. chemimpex.com
Boronic acids can be incorporated into polymer or material frameworks to create systems for the selective capture of pollutants. acs.org For instance, they can be used to detect or remove heavy metals or other toxic substances from water sources. chemimpex.com While much of the research in this area focuses on phenylboronic acid and its derivatives, the underlying chemical principles are applicable to alkylboronic acids as well. The ability to design materials with a high affinity for specific pollutants offers a promising avenue for environmental remediation technologies. acs.org
Analytical and Characterization Techniques in Methylboronic Acid Research
Spectroscopic Methods
Spectroscopy is a cornerstone in the study of methylboronic acid, providing detailed information about its molecular structure and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of this compound in solution. Both ¹¹B and ¹H NMR are routinely used.
¹¹B NMR Spectroscopy: As boron is the central atom of interest, ¹¹B NMR is particularly informative. The chemical shift of the boron nucleus is sensitive to its coordination environment. For this compound, which has a trigonal planar (sp²) boron center, the ¹¹B NMR spectrum typically shows a broad signal. biotech-asia.orgsdsu.edu In contrast, when it forms a tetrahedral (sp³) boronate complex, for instance by reacting with diols, a significant upfield shift is observed. biotech-asia.orgmarquette.edu For example, the ¹¹B NMR spectrum of this compound shows a large peak at approximately 32 ppm, which is characteristic of the trigonal sp² hybridized boron. biotech-asia.org Upon complexation, a smaller peak around 20 ppm can appear, indicating the formation of a tetrahedral sp³ boronate structure. biotech-asia.org This technique is also valuable for determining the pKa of boronic acids and studying their complexation with other molecules like polyols. researchgate.netwiley-vch.de
¹H NMR Spectroscopy: ¹H NMR provides information about the hydrogen atoms within the molecule. In this compound, the spectrum will show signals corresponding to the methyl protons and the hydroxyl protons. The chemical shifts and coupling patterns of these signals can confirm the presence of the methyl group attached to the boron atom and the hydroxyl groups. nih.gov Commercial suppliers often provide data confirming that the ¹H NMR spectrum conforms to the expected structure of this compound. thermofisher.com
| Nucleus | Typical Chemical Shift (ppm) | Environment |
| ¹¹B | ~32 | Trigonal (sp²) this compound biotech-asia.org |
| ¹¹B | ~20 | Tetrahedral (sp³) Boronate Complex biotech-asia.org |
| ¹H | Varies | Methyl and Hydroxyl Protons nih.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies. nih.gov The solid-phase FTIR spectrum of this compound has been recorded in the 400-4000 cm⁻¹ region. nih.gov Key vibrational bands include:
O-H stretching: A broad band characteristic of the hydroxyl groups.
C-H stretching: Signals corresponding to the methyl group.
B-O stretching: Vibrations associated with the boron-oxygen bonds.
B-C stretching: A vibration for the boron-carbon bond.
Commercial specifications for this compound often include a requirement for its FTIR spectrum to conform to a reference spectrum, ensuring its identity. thermofisher.comavantorsciences.comthermofisher.com
Chromatographic Separations
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing its derivatives.
Gas-Liquid Chromatography (GLC) is a common method used for the analysis of volatile compounds. This compound itself is not sufficiently volatile for direct GLC analysis. However, it can be used as a derivatizing agent to convert polar, non-volatile compounds like carbohydrates and β-agonists into more volatile derivatives that are amenable to GLC analysis. sigmaaldrich.comresearchgate.netresearchgate.net For example, this compound reacts with the hydroxyl groups of monosaccharides to form cyclic boronates, which are then analyzed by gas chromatography/combustion/isotope-ratio-monitoring mass spectrometry. researchgate.net This derivatization allows for the separation and quantification of these complex biological molecules. researchgate.netnih.gov
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been used to study the structure of boronic acids and their complexes. nih.govwiley-vch.de While the specific crystal structure of this compound itself is not detailed in the provided context, the technique is widely applied to boronic acid derivatives to understand their solid-state structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. wiley-vch.descielo.br For instance, X-ray crystallography has been instrumental in revealing how boronic acid inhibitors bind to the active sites of enzymes like β-lactamases. nih.govpdbj.org
Titration Methods
Titration methods are classical analytical techniques used to determine the concentration of a substance and to measure its acidity or basicity.
pH Titration: This method is frequently used to determine the acid dissociation constant (pKa) of boronic acids. nih.gov The pKa of this compound is reported to be approximately 10.4 or 10.7. nih.govresearchgate.net A pH titration involves adding a standard solution of a base (like NaOH) to a solution of this compound and monitoring the pH change. avantorsciences.comthermofisher.comdb-thueringen.de The inflection point of the resulting titration curve corresponds to the pKa value. nih.gov This method has also been employed to measure the equilibrium constants for the complexation of this compound with polyols. researchgate.netwiley-vch.de
| Analytical Technique | Purpose in this compound Research | Key Findings/Applications |
| ¹¹B NMR Spectroscopy | Structural elucidation, purity assessment, pKa determination, complexation studies. | Distinguishes between trigonal and tetrahedral boron. biotech-asia.orgmarquette.edu |
| ¹H NMR Spectroscopy | Confirms the presence of methyl and hydroxyl groups. | Verifies molecular structure. nih.govthermofisher.com |
| Infrared (IR) Spectroscopy | Identification of functional groups (O-H, C-H, B-O, B-C). | Confirms identity of the compound. thermofisher.comavantorsciences.comthermofisher.com |
| Gas-Liquid Chromatography (GLC) | Analysis of derivatives. | Used as a derivatizing agent for analyzing carbohydrates and other biomolecules. sigmaaldrich.comresearchgate.netresearchgate.net |
| X-ray Crystallography | Determination of 3D molecular structure in the solid state. | Elucidates binding of boronic acid inhibitors to enzymes. nih.govpdbj.org |
| pH Titration | Determination of pKa and complexation equilibrium constants. | pKa of this compound is ~10.4-10.7. nih.govresearchgate.net |
Emerging Research Directions and Future Perspectives
Novel Reactivity and Transformations
While methylboronic acid is well-known for its participation in traditional cross-coupling reactions, researchers are actively exploring its involvement in new and innovative chemical transformations, particularly those driven by light.
The intersection of photocatalysis and organoboron chemistry has opened up new avenues for synthetic organic chemistry. researchgate.net Visible-light photoredox catalysis, in particular, offers mild and sustainable conditions for generating reactive species. researchgate.netchemrxiv.org this compound and its derivatives are being investigated as precursors for radical generation under these conditions.
One notable application is the this compound-mediated photocatalytic epimerization of trans-diols in glucopyranosides to their cis counterparts. researchgate.net This transformation provides an innovative solution to a classic challenge in carbohydrate chemistry. Furthermore, boronic acids can facilitate the intramolecular hydroacylation of olefins using carboxylic acids under photoredox conditions. kyoto-u.ac.jp In this process, a tetracoordinate boron "ate" complex, formed between the carboxylic acid and the boronic acid, is believed to be a crucial intermediate for generating the necessary acyl radical. kyoto-u.ac.jp
Recent studies have also demonstrated the activation of alkyl boronic acid derivatives by imines in photoredox-catalyzed four-component reactions for the synthesis of complex secondary amines. chemrxiv.org These light-driven multicomponent reactions (MCRs) allow for the rapid assembly of complex molecules from simple precursors in a single step. chemrxiv.org The mechanism often involves the excitation of a photocatalyst, which then oxidizes a complex formed from the boronic acid, leading to the generation of an alkyl radical. chemrxiv.org
Table 1: Examples of Photocatalytic Transformations Involving Boronic Acids
| Transformation | Role of Boronic Acid | Key Features |
|---|---|---|
| trans-to-cis Diol Epimerization | Mediates the epimerization of glucopyranosides | Utilizes visible light photocatalysis; offers novel stereochemical control in carbohydrate synthesis. researchgate.net |
| Intramolecular Hydroacylation | Forms an "ate" complex with a carboxylic acid to generate an acyl radical precursor | Enables the use of unactivated carboxylic acids in radical cyclizations. kyoto-u.ac.jp |
The utility of this compound extends far beyond the well-established Suzuki-Miyaura and Stille cross-coupling reactions. chemicalbook.com Researchers are leveraging its unique properties to develop a range of other valuable chemical transformations.
This compound has been employed in:
Ruthenium-catalyzed C-H silylation reactions , using a removable directing group on the boron atom.
The copper-catalyzed coupling with disulfides to synthesize unsymmetrical monosulfides.
Palladium-catalyzed coupling reactions with enol tosylates .
Palladium-catalyzed homologation of arylboronic acids , where halomethylboronic esters undergo oxidative addition, enabling a formal C1 insertion to create benzyl (B1604629) boronic esters. st-andrews.ac.uk
These examples demonstrate the versatility of this compound as a reagent in modern organic synthesis, providing access to a diverse array of molecular architectures. chemimpex.com
Advanced Material Science Applications
The ability of this compound to form reversible covalent bonds with diols is a key feature being exploited in the development of advanced "smart" materials. nbinno.comresearchgate.net These materials can respond to external stimuli, such as changes in pH, making them suitable for a wide range of applications. nih.govnih.gov
This compound can react with molecules containing cis-1,2 or cis-1,3 diols to form cyclic boronate esters. nih.govethz.ch This reaction is reversible and occurs under mild aqueous conditions without the need for a catalyst. researchgate.netethz.ch This dynamic covalent chemistry is the foundation for creating stimuli-responsive hydrogels and dynamic covalent networks. researchgate.netmdpi.com
The stability of the boronate ester bond is highly dependent on pH. nih.gov Alkylboronic acids, like this compound, generally have a higher pKa (around 10.4) compared to arylboronic acids. ethz.ch This means they form more stable ester complexes at higher pH values. This pH-responsiveness allows for the design of materials that can, for example, release a therapeutic agent under specific physiological conditions. nih.govmdpi.com These hydrogels can exhibit unique properties such as self-healing and injectability, which are highly desirable for biomedical applications. mdpi.com
For instance, alginate, a natural polysaccharide, has been functionalized with boronic acids to create dynamic covalent bonds with polyvinyl alcohol (PVA). nih.govmdpi.com These hydrogel systems demonstrate pH- and shear-responsive behavior, making them promising candidates for controlled drug delivery. nih.govmdpi.com The dynamic nature of the boronate ester cross-links allows the material to adapt to its environment. mdpi.com Furthermore, the interaction of boronic acids with sugar-based organogelators has been shown to reinforce the gel network and modify its viscoelastic properties. acs.org
Expanding Biological and Therapeutic Potential
The unique chemical properties of the boronic acid group have led to its emergence as a significant pharmacophore in medicinal chemistry. nih.govresearchgate.net Boronic acid derivatives have shown a wide range of biological activities and are being explored for various therapeutic applications. sprinpub.com
Boronic acids can form reversible covalent bonds with nucleophilic residues in the active sites of enzymes, making them effective enzyme inhibitors. sprinpub.commdpi.com This mechanism is central to the action of several FDA-approved drugs. nih.gov While much of the focus has been on more complex boronic acids, the fundamental reactivity is shared by simpler structures like this compound.
Emerging research highlights several areas of interest for this compound and related compounds:
Drug Delivery Systems: The ability to form pH-sensitive boronate esters with diol-containing molecules is being harnessed to create targeted drug delivery systems. chemimpex.comnih.gov These systems can be designed to release their payload in response to the specific pH environments found in certain tissues or cellular compartments.
Enzyme Inhibition: Boronic acids are known to be potent inhibitors of certain enzymes, particularly serine proteases. sprinpub.comnih.gov This has led to the development of boronic acid-based drugs for cancer and other diseases. nih.govnih.gov
Biosensing: The reversible interaction with sugars makes boronic acids excellent candidates for developing sensors for glucose and other biologically important diol-containing molecules. ethz.ch
Other Applications: this compound itself is used as an excipient in Lexiscan, a cardiac nuclear stress test agent. ncats.io It has also been shown to have potential in agriculture for alleviating boron deficiency in plants with lower toxicity than boric acid at higher concentrations. ncats.io
The low toxicity and unique reactivity of the boronic acid functional group suggest that this compound and its derivatives will continue to be a fertile ground for the discovery of new therapeutic agents and biological tools. nih.govnih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 13061-96-6 | CH₅BO₂ |
| Phenylboronic acid | 98-80-6 | C₆H₇BO₂ |
| Polyvinyl alcohol (PVA) | 9002-89-5 | (C₂H₄O)n |
| Alginate | 9005-38-3 | (C₆H₈O₆)n |
| Lexiscan (Regadenoson) | 313348-27-5 | C₁₅H₁₈N₈O₅ |
Prodrug Design and ROS-Activated Systems
A significant and emerging application for compounds like this compound is in the design of sophisticated prodrugs, particularly those activated by reactive oxygen species (ROS). Cancer cells, due to their dysregulated metabolism and mitochondrial dysfunction, often exhibit significantly higher levels of endogenous ROS, such as hydrogen peroxide (H₂O₂), compared to healthy cells. nih.govresearchgate.net This unique feature of the tumor microenvironment provides a selective trigger for activating therapeutic agents precisely where they are needed, minimizing off-target effects. nih.govbohrium.com
Aryl and alkyl boronic acids, including this compound derivatives, are particularly suitable for this strategy because the carbon-boron bond is susceptible to oxidative cleavage by H₂O₂. nih.gov In a prodrug design, a boronic acid moiety is used as a temporary masking group, attached to a potent cytotoxic drug at a position critical for its biological activity. This linkage renders the drug inactive and non-toxic. nih.govbohrium.com Upon reaching the ROS-rich tumor environment, the boronic acid "trigger" is cleaved, releasing the active drug to exert its therapeutic effect. nih.govnih.gov
This approach has been successfully applied to a variety of anticancer agents. For instance, researchers have developed ROS-activated prodrugs of nitrogen mustards and quinone methides, where an arylboronate group masks the drug's toxicity until its release is triggered by H₂O₂. nih.gov Similarly, this strategy has been used to create prodrugs for histone deacetylase (HDAC) inhibitors and selective estrogen receptor modulators. researchgate.net
Recent innovations are expanding the activation mechanisms beyond endogenous ROS. One novel approach involves the photoactivation of boronic acid-caged prodrugs. In these systems, light irradiation can trigger the conversion of the prodrug into its active form, offering spatiotemporal control over drug release, which is particularly advantageous in hypoxic (low oxygen) tumor environments where traditional ROS-based activation might be less efficient.
Table 1: Examples of ROS-Activated Prodrug Strategies Employing Boronic Acid Triggers
| Parent Drug Class | Trigger Moiety | Activation Stimulus | Therapeutic Target |
|---|---|---|---|
| Nitrogen Mustards | Arylboronate | Endogenous H₂O₂ | DNA Alkylation in Cancer Cells |
| Quinone Methides | Arylboronate | Endogenous H₂O₂ | DNA Cross-linking in Cancer Cells |
| Histone Deacetylase (HDAC) Inhibitors | Boronic Acid/Ester | Endogenous ROS | Epigenetic Regulation in Cancer |
| Iridium(III) Anticancer Complexes | Phenyl Boronic Acid | Light Irradiation | Mitochondrial DNA Damage |
Boron in Chemical Biology
The unique electronic properties of the boron atom in compounds like this compound have made them invaluable tools in chemical biology for molecular recognition and sensing. Boronic acids function as mild Lewis acids, with a vacant p-orbital on the boron atom that can readily and reversibly form covalent bonds with nucleophiles like oxygen and nitrogen. rsc.orgrsc.org
This reactivity is particularly effective with molecules containing 1,2- or 1,3-diols (two hydroxyl groups on adjacent or nearby carbon atoms), such as those found abundantly in saccharides (sugars). nih.govnih.gov The interaction results in the formation of stable, cyclic boronate esters. This reversible covalent bonding is highly specific and has been widely exploited to create sophisticated chemical sensors for detecting and quantifying biologically crucial molecules like glucose. nih.govnih.govresearchgate.net
Beyond saccharides, the targets for boronic acid-based receptors include a wide array of biological molecules such as amino acids, nucleic acids, and catechols like the neurotransmitter dopamine (B1211576). nih.govnih.gov This versatility has led to the development of tools for various biochemical applications, including:
Sensing and Detection: Creating fluorescent or colorimetric sensors that signal the presence of specific analytes. nih.govbath.ac.uk
Bioconjugation: Attaching biomolecules to surfaces or other molecules for diagnostic and biosensor development.
Cell Delivery Systems: Designing carriers that can recognize and bind to specific carbohydrate markers on cell surfaces. nih.gov
New Enzyme Targets and Inhibitor Development
While the boronic acid-containing drug Bortezomib (B1684674), a proteasome inhibitor, is well-established in cancer therapy, research is rapidly expanding to identify new enzyme targets for this class of compounds. researchgate.nettandfonline.com The boron atom's ability to form a stable, tetrahedral intermediate with key amino acid residues in an enzyme's active site makes boronic acid derivatives potent reversible covalent inhibitors. researchgate.net They often act as transition-state analogues, mimicking the natural substrate's intermediate state during a reaction and thereby blocking the enzyme's function. researchgate.net
This inhibitory mechanism is being applied to a growing list of enzymes relevant to various diseases:
Serine Proteases: Boronic acids are known to bind to the active site serine residue of these enzymes, which are involved in processes from digestion to blood clotting. nih.gov Emerging targets include Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in neurological signaling. researchgate.net
β-Lactamases: These bacterial enzymes are a primary cause of antibiotic resistance, as they degrade β-lactam antibiotics like penicillin. Boronic acid transition state inhibitors (BATSIs) are being developed to block these enzymes, thereby restoring the efficacy of existing antibiotics. asm.org Targets include challenging enzymes like KPC and CTX-M β-lactamases. asm.org
Penicillin-Binding Proteins (PBPs): In addition to inhibiting the enzymes that degrade antibiotics, boronic acids are also being explored for their ability to directly target PBPs, the essential bacterial enzymes that are the primary targets of β-lactam antibiotics. mdpi.com This represents a direct antibacterial strategy.
The development of boronic acid-based inhibitors for these and other novel targets holds significant promise for treating bacterial infections, inflammatory disorders, and various types of cancer. researchgate.net
Table 2: Emerging Enzyme Targets for Boronic Acid-Based Inhibitors
| Enzyme Target | Therapeutic Area | Mechanism of Inhibition |
|---|---|---|
| β-Lactamases (e.g., KPC, CTX-M) | Infectious Disease (Antibiotic Resistance) | Formation of a stable adduct with the catalytic serine residue. asm.org |
| Fatty Acid Amide Hydrolase (FAAH) | Neurology, Pain, Inflammation | Reversible covalent interaction with the active site serine. researchgate.net |
| Penicillin-Binding Proteins (PBPs) | Infectious Disease (Direct Antibacterial) | Covalent binding to the catalytic serine, inhibiting bacterial cell wall synthesis. mdpi.com |
| Histone Deacetylases (HDACs) | Oncology | Interaction with the zinc-containing active site. researchgate.net |
Interdisciplinary Research Opportunities
The distinctive chemistry of this compound and its derivatives provides a fertile ground for interdisciplinary research, bridging fundamental chemistry with applied sciences. The versatility of the boronic acid moiety creates numerous opportunities for collaboration across diverse fields.
Chemistry and Materials Science: The ability of boronic acids to form reversible covalent bonds is being harnessed to create "smart" materials. This includes the development of self-healing polymers and hydrogels that can respond to specific stimuli, such as changes in pH or the presence of glucose. bath.ac.uk These materials have potential applications in biomedical devices, such as controlled-release drug delivery systems and tissue engineering scaffolds. nih.govbath.ac.uk
Chemical Biology and Engineering: There is a significant opportunity to combine the molecular recognition capabilities of boronic acids with engineering principles to create advanced diagnostic tools. nih.gov This includes the design of highly sensitive biosensors, microfluidic devices for analyte detection, and novel platforms for separating and purifying glycosylated proteins and other biomolecules. bath.ac.uk
Medicinal Chemistry and Data Science: The design of next-generation enzyme inhibitors and targeted prodrugs can be accelerated by integrating computational chemistry and data science. Machine learning algorithms can help predict the binding affinity of new boronic acid derivatives to specific enzyme targets and optimize their properties for improved efficacy and reduced toxicity.
Synthetic Chemistry and Environmental Science: The reactivity of boronic acids can be applied to environmental challenges. Research into sensors for detecting pollutants and catalytic systems for degrading harmful substances represents a growing area where synthetic chemists can collaborate with environmental scientists to develop innovative solutions.
These examples highlight just a few of the synergistic opportunities that exist. The unique properties of the carbon-boron bond ensure that compounds like this compound will continue to be a focal point for collaborative innovation at the interface of chemistry, biology, medicine, and materials science.
Q & A
Basic: What are the standard methods for synthesizing methyl esters using methylboronic acid?
Methodological Answer:
Methyl esters are synthesized via copper-catalyzed O-methylation of carboxylic acids with this compound under aerobic conditions. A typical procedure involves combining the carboxylic acid (e.g., 4-fluorobenzoic acid) with this compound (1.5 equivalents), copper carbonate (0.2 equivalents), and pyridine (1.5 equivalents) in dimethyl carbonate (DMC) solvent. The reaction proceeds at 90°C for 24 hours, followed by purification via flash column chromatography (e.g., 50:1 hexane/ethyl acetate) to isolate the ester. Yields typically range from 60% to 91%, depending on substrate steric and electronic properties .
Advanced: How can isotopic labeling experiments elucidate the mechanism of copper-catalyzed O-methylation?
Methodological Answer:
Isotopic labeling (e.g., ¹⁸O) is critical for distinguishing between mechanistic pathways. In one study, [¹⁸O]-labeled benzoic acid was reacted with this compound under standard conditions. GC-MS analysis revealed retention of ¹⁸O in both the ester product and unreacted acid, ruling out decarboxylative pathways. The data supported a Chan-Lam-type mechanism involving methyl transfer from boron to oxygen via a Cu(I)/Cu(III) catalytic cycle, rather than nucleophilic substitution or acid-catalyzed esterification .
Basic: What spectroscopic techniques are recommended for characterizing this compound derivatives?
Methodological Answer:
¹H NMR (300–500 MHz in CDCl₃) is standard for confirming ester formation, with characteristic methyl ester peaks at δ 3.7–4.1 ppm. GC-MS (e.g., DB5-ms column) quantifies isotopic labeling efficiency and reaction progress. For example, methyl 4-fluorobenzoate shows a molecular ion peak at m/z 138.2 (¹⁸O-labeled) versus 136.2 (unlabeled). FT-IR can also validate carbonyl stretching frequencies (~1740 cm⁻¹ for esters) .
Advanced: What strategies optimize reaction conditions for this compound-mediated esterification in air?
Methodological Answer:
Key optimizations include solvent selection (e.g., dimethyl carbonate for low toxicity and high boiling point) and catalyst loading (0.2 equivalents CuCO₃·Cu(OH)₂). Air acts as a mild oxidant, enabling catalytic turnover without additional oxidizing agents. Solvent screening in one study showed chlorobenzene and DMC improved yields by 15–20% compared to THF. Temperature control (90°C) balances reactivity and side-product formation .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
this compound (H315/H319/H335 hazards) requires PPE (gloves, goggles) and handling in a fume hood. Store at 2–8°C in airtight containers to prevent hydrolysis. Avoid exposure to moisture, which generates boric acid. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .
Advanced: How to resolve contradictions in reaction yields when varying solvents?
Methodological Answer:
Contradictory yields often arise from solvent polarity and coordinating ability. For example, DMC enhances Cu catalyst stability, while chlorobenzene improves substrate solubility. Systematic screening with ¹⁹F NMR (for fluorinated substrates) can quantify real-time conversion rates. In one study, DMC increased 4-fluorobenzoate yield to 76% versus 54% in THF, attributed to reduced catalyst deactivation .
Basic: How to purify this compound derivatives using column chromatography?
Methodological Answer:
Use silica gel (60 Å, 40–63 µm) with hexane/ethyl acetate gradients (e.g., 50:1 for nonpolar esters like methyl 4-tert-butylbenzoate). Collect fractions every 5–10 mL and monitor by TLC (KMnO₄ staining). Highly polar byproducts (e.g., unreacted acid) elute later and can be discarded. Typical recovery exceeds 85% for crystalline products .
Advanced: What evidence supports the Chan-Lam mechanism over alternative pathways?
Methodological Answer:
Mechanistic studies using deuterated methanol (CD₃OD) showed no incorporation of deuterium into the ester product, excluding transesterification. Additionally, replacing this compound with methanol under identical conditions yielded no product, confirming boron’s role in methyl transfer. Kinetic isotope effects (KIEs) further supported a rate-limiting B–O bond cleavage step .
Basic: What are the key parameters for reproducibility in this compound-based reactions?
Methodological Answer:
Critical parameters include:
- Catalyst pre-activation : Stir CuCO₃·Cu(OH)₂ in solvent for 10 minutes before adding substrates.
- Oxygen control : Ensure reactions are open to air but protected from drafts to maintain consistent O₂ levels.
- Stoichiometry : Use 1.5 equivalents of this compound to avoid incomplete conversion.
Documenting these steps in supplementary materials enhances reproducibility .
Advanced: How do steric/electronic effects influence substrate reactivity in this compound coupling?
Methodological Answer:
Electron-deficient aromatic acids (e.g., 4-nitrobenzoic acid) react faster due to enhanced electrophilicity (yields >85%), while sterically hindered substrates (e.g., 2,6-dimethylbenzoic acid) require longer reaction times (48 hours) or elevated temperatures. Hammett plots (σ values vs. ln(k)) quantitatively correlate substituent effects, with ρ ≈ -1.2 indicating a nucleophilic aromatic substitution-like transition state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
